![molecular formula C21H27Cl2N5O3 B10856780 1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-433771 (dihydrochloride hydrate) is a potent, orally active inhibitor of respiratory syncytial virus. It is effective against both group A and B strains of the virus, demonstrating an average EC50 of 20 nM . This compound is utilized in researching respiratory tract diseases .
Preparation Methods
The synthetic routes and reaction conditions for BMS-433771 (dihydrochloride hydrate) involve the preparation of the mother liquor and in vivo formula. For example, a typical preparation method includes dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The in vivo formula preparation involves mixing the DMSO solution with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) in specific proportions .
Chemical Reactions Analysis
BMS-433771 (dihydrochloride hydrate) undergoes various chemical reactions, including inhibition of viral F protein-induced membrane fusion . The compound is active against both A and B groups of respiratory syncytial virus, with an average EC50 of 20 nM . Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are the inhibited viral particles .
Scientific Research Applications
BMS-433771 (dihydrochloride hydrate) has several scientific research applications, particularly in the field of respiratory tract disease research . It is used to study the inhibition of respiratory syncytial virus and its effects on viral replication and membrane fusion . The compound is also utilized in pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and toxicity profile .
Mechanism of Action
The mechanism of action of BMS-433771 (dihydrochloride hydrate) involves the inhibition of viral F protein-induced membrane fusion . The compound binds in a hydrophobic cavity within the trimeric N-terminal heptad repeat, interfering with the functional association of these heptad repeats . This inhibition prevents the formation of the six helical coiled-coil bundle, which is essential for viral membrane fusion .
Comparison with Similar Compounds
BMS-433771 (dihydrochloride hydrate) is unique in its ability to inhibit respiratory syncytial virus through the specific mechanism of F protein-induced membrane fusion inhibition . Similar compounds include other respiratory syncytial virus inhibitors that target different stages of the viral life cycle, such as ribavirin and the humanized monoclonal antibody Synagis . BMS-433771 stands out due to its oral bioavailability and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C21H27Cl2N5O3 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C21H23N5O2.2ClH.H2O/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15;;;/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2;2*1H;1H2 |
InChI Key |
DMSGBVAHVFUZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10856704.png)
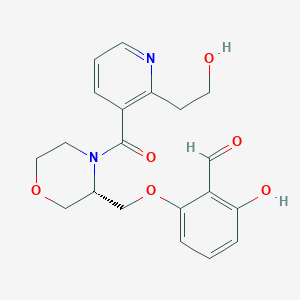
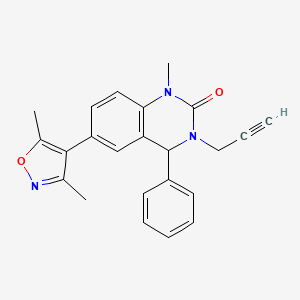
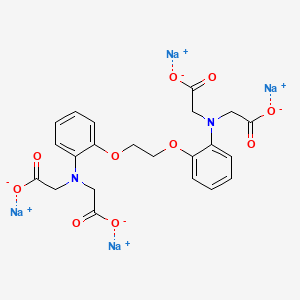
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride](/img/structure/B10856729.png)
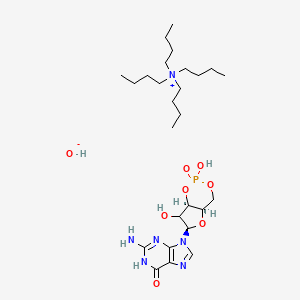
![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10856742.png)

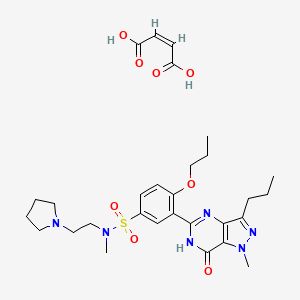
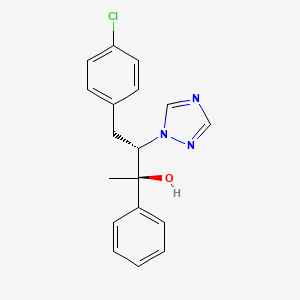
![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B10856794.png)

![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)
